molecular formula C7H13ClO3 B14291737 Acetic acid;1-chloro-3-methylbut-3-en-2-ol CAS No. 113358-49-9

Acetic acid;1-chloro-3-methylbut-3-en-2-ol

Cat. No.: B14291737
CAS No.: 113358-49-9
M. Wt: 180.63 g/mol
InChI Key: KOFLOMBDLXACIG-UHFFFAOYSA-N
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Description

Acetic acid;1-chloro-3-methylbut-3-en-2-ol is an organic compound with a unique structure that combines the properties of acetic acid and a chlorinated alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-chloro-3-methylbut-3-en-2-ol can be achieved through several methods. One common approach involves the chlorination of 3-methylbut-3-en-2-ol, followed by esterification with acetic acid. The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification is carried out in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on cost-effectiveness and scalability to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-chloro-3-methylbut-3-en-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;1-chloro-3-methylbut-3-en-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-chloro-3-methylbut-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

113358-49-9

Molecular Formula

C7H13ClO3

Molecular Weight

180.63 g/mol

IUPAC Name

acetic acid;1-chloro-3-methylbut-3-en-2-ol

InChI

InChI=1S/C5H9ClO.C2H4O2/c1-4(2)5(7)3-6;1-2(3)4/h5,7H,1,3H2,2H3;1H3,(H,3,4)

InChI Key

KOFLOMBDLXACIG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCl)O.CC(=O)O

Origin of Product

United States

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